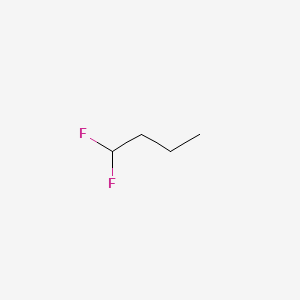
Butane, 1,1-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1,1-difluoro- is an organofluorine compound with the chemical formula C₄H₈F₂. It is a colorless gas at room temperature and is used in various industrial applications. The presence of fluorine atoms in the molecule significantly alters its chemical properties compared to non-fluorinated butane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butane, 1,1-difluoro- can be synthesized through several methods. One common method involves the fluorination of butane using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of butane, 1,1-difluoro- often involves the use of large-scale fluorination reactors. These reactors operate under high pressure and temperature conditions to achieve efficient fluorination. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 1,1-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in butane, 1,1-difluoro- can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of butane, 1,1-difluoro- can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Products include fluorinated alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include partially or fully hydrogenated butane derivatives.
Aplicaciones Científicas De Investigación
Butane, 1,1-difluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, enhancing their chemical stability and reactivity.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds, including butane, 1,1-difluoro-, are investigated for their potential therapeutic properties, such as increased metabolic stability and bioavailability.
Industry: It is used in the production of fluorinated polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of butane, 1,1-difluoro- involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with carbon atoms, altering the electronic properties of the molecule. This can affect the reactivity and stability of the compound, making it useful in various chemical and biological applications. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or pharmaceutical development.
Comparación Con Compuestos Similares
Similar Compounds
Butane, 1,2-difluoro-: Another fluorinated butane derivative with fluorine atoms at different positions.
1,1-Difluoroethane: A smaller fluorinated alkane with similar chemical properties.
1,1-Difluorocyclopropane: A cyclic fluorinated compound with unique ring strain and reactivity.
Uniqueness
Butane, 1,1-difluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the same carbon atom enhances its stability and reactivity compared to other fluorinated butane derivatives. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Propiedades
Número CAS |
2358-38-5 |
|---|---|
Fórmula molecular |
C4H8F2 |
Peso molecular |
94.10 g/mol |
Nombre IUPAC |
1,1-difluorobutane |
InChI |
InChI=1S/C4H8F2/c1-2-3-4(5)6/h4H,2-3H2,1H3 |
Clave InChI |
CPLSOYONVLSMGL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
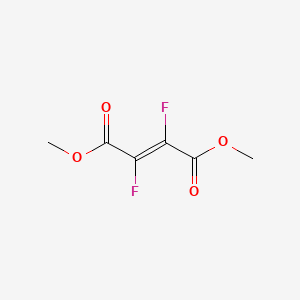
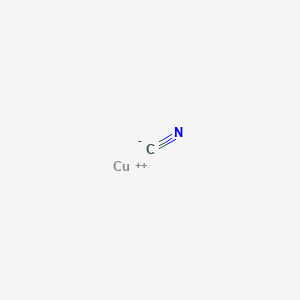
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
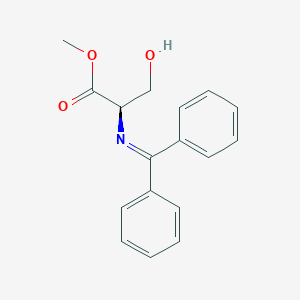

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
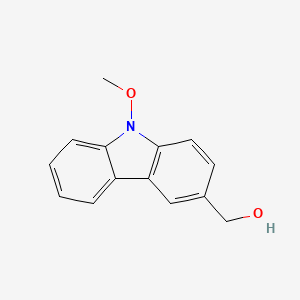
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
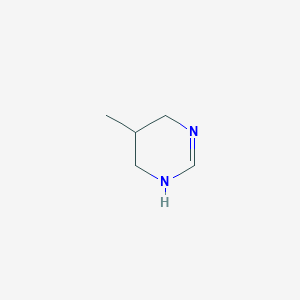
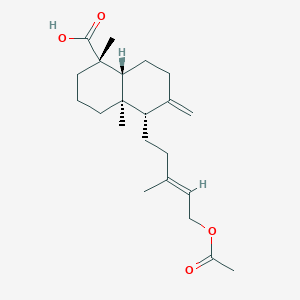
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
